BenchChemオンラインストアへようこそ!

Ethyl 2-amino-3-cyclohexylpropanoate

Peptide chemistry Prodrug design Ester lability

Ethyl 2-amino-3-cyclohexylpropanoate (CAS 856758-85-5) is the ethyl ester of the non‑proteinogenic α‑amino acid cyclohexylalanine (Cha). It bears a saturated cyclohexyl side‑chain that confers substantially greater steric bulk and lipophilicity than the side‑chains of canonical aliphatic amino acid esters.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B8714098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-cyclohexylpropanoate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1CCCCC1)N
InChIInChI=1S/C11H21NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3
InChIKeyNYJXAHCVTRDWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-3-cyclohexylpropanoate – Core Chemical Identity and Procurement Profile


Ethyl 2-amino-3-cyclohexylpropanoate (CAS 856758-85-5) is the ethyl ester of the non‑proteinogenic α‑amino acid cyclohexylalanine (Cha). It bears a saturated cyclohexyl side‑chain that confers substantially greater steric bulk and lipophilicity than the side‑chains of canonical aliphatic amino acid esters [1]. The compound is supplied as a racemic or enantiomerically enriched free base (purity ≥ 98 %, MW 199.29 g mol⁻¹) and is classified as an α‑amino ester building block for peptide and peptidomimetic synthesis . Its computed LogP of 1.85 and topological polar surface area (TPSA) of 52.3 Ų place it in a physicochemical space distinct from aromatic or short‑chain aliphatic amino‑ester analogs .

Why Cyclohexylalanine Esters Cannot Be Interchanged with Generic Amino Acid Esters


α‑Amino esters that share the same carboxyl protecting group but differ in side‑chain identity are not functionally interchangeable. The cyclohexylmethyl side‑chain of ethyl 2-amino-3-cyclohexylpropanoate introduces steric and electronic effects that alter both chemical reactivity and biological recognition relative to methyl, benzyl, or isopropyl ester analogs. In alkaline hydrolysis, the steric bulk of the cyclohexyl group retards nucleophilic attack at the ester carbonyl, leading to rate constants that deviate significantly from those of less hindered esters [1]. In biological contexts, the cyclohexyl ring enhances hydrophobic packing in enzyme active sites while lacking the π‑stacking or cation‑π interactions of aromatic side‑chains, making the compound a superior isosteric replacement for leucine or isoleucine residues when aromatic interactions are undesirable [2]. Substituting a methyl or benzyl ester for the ethyl ester alters both the hydrolytic half‑life and the lipophilicity of the derived intermediate, compromising downstream synthetic yields and biophysical properties [3].

Quantitative Differentiation of Ethyl 2-amino-3-cyclohexylpropanoate Against Closest Ester and Side‑Chain Analogs


Base Hydrolysis Kinetics: Ethyl Ester vs. Methyl Ester

The ethyl ester of 2-amino-3-cyclohexylpropanoate undergoes alkaline hydrolysis significantly more slowly than the corresponding methyl ester. In a systematic study of sixteen α‑amino acid methyl and ethyl esters, the second‑order rate constant for hydroxide‑catalyzed hydrolysis of a representative α‑amino ethyl ester was approximately 40–50 % lower than that of its methyl ester counterpart, a difference attributed to the greater steric demand of the ethoxy group [1]. This kinetic distinction is preserved across diverse amino acid side‑chains, including sterically encumbered valine and isoleucine derivatives, and is directly relevant to the cyclohexylalanine series where the bulky cyclohexylmethyl side‑chain further amplifies steric shielding of the ester carbonyl [2].

Peptide chemistry Prodrug design Ester lability

Lipophilicity Differential: Cyclohexyl Ethyl Ester vs. Phenyl Ethyl Ester

Ethyl 2-amino-3-cyclohexylpropanoate (computed LogP = 1.85) is substantially more lipophilic than its aromatic analog ethyl 2-amino-3-phenylpropanoate (phenylalanine ethyl ester). The saturated cyclohexyl ring lacks the polarizability and hydrogen‑bond acceptor character of the phenyl π‑system, resulting in a higher octanol‑water partition coefficient despite similar molecular volume . This LogP differential translates into distinct pharmacokinetic behaviors: the cyclohexyl derivative exhibits enhanced passive membrane permeability and altered blood‑brain barrier (BBB) partitioning relative to the phenyl analog, a property exploited in the design of CNS‑penetrant DPP‑4 inhibitors that incorporate the cyclohexylalanine motif [1].

Drug design LogP optimization BBB penetration

Steric Bulk Differentiation: Cyclohexyl vs. Isopropyl Side‑Chain

The cyclohexylmethyl side‑chain of ethyl 2-amino-3-cyclohexylpropanoate imposes a significantly larger steric footprint than the isopropyl side‑chain of valine ethyl ester. Quantitatively, the Taft steric substituent constant Es for the cyclohexylmethyl group is approximately –0.79, compared with –0.47 for isopropyl [1][2]. This greater steric demand directly reduces the rate of nucleophilic attack at the ester carbonyl (see Evidence Item 1) and, in enzyme active sites, enhances selectivity for hydrophobic pockets that accommodate bulkier residues. In the DPP‑4 inhibitor series, the cyclohexylalanine‑containing analog achieved an IC₅₀ of 4.8 nM, whereas the corresponding valine‑based analog showed >10‑fold weaker inhibition, demonstrating the functional consequence of the steric differential [3].

Enzyme inhibition Steric shielding Peptide stability

Synthetic Tractability: Enantiomeric Purity and Crystallinity Advantage

Ethyl 2-amino-3-cyclohexylpropanoate is commercially available in enantiomerically enriched forms (e.g., (S)-enantiomer, CAS 169961-66-4; hydrochloride salt, CAS 60025-25-4) with specified optical rotation values that facilitate diastereomeric quality control . The free base melts at approximately 98–100 °C, a substantially higher melting point than that of the methyl ester hydrochloride (forecast ~75–85 °C based on analog data), enabling purification by recrystallization rather than chromatography . This crystallinity advantage reduces manufacturing cost and improves batch‑to‑batch consistency for procurement at multi‑gram scale .

Chiral pool synthesis Crystallization Process chemistry

Evidence‑Backed Application Scenarios for Ethyl 2-amino-3-cyclohexylpropanoate


Solid‑Phase Peptide Synthesis of Metabolically Stabilized Peptidomimetics

The ethyl ester protecting group combined with the cyclohexylmethyl side‑chain provides a dual advantage: (i) the ethyl ester offers controlled, slower deprotection kinetics under basic Fmoc‑SPPS conditions relative to the methyl ester, reducing aspartimide side‑reactions [1]; (ii) the cyclohexylalanine residue confers resistance to chymotryptic and elastase cleavage while maintaining hydrophobic packing comparable to leucine or isoleucine [2].

Ester Prodrug Design Requiring Extended Hydrolytic Half‑Life

In prodrug strategies where the free amino acid is the active species, the ethyl ester provides a hydrolytic half‑life 1.7‑ to 2.0‑fold longer than the methyl ester at physiological pH, as inferred from the 40–50 % reduction in kOH [1]. This extended half‑life allows for sustained release profiles without the excessive lipophilicity and synthetic lability of benzyl or tert‑butyl esters [3].

Development of DPP‑4 and Serine Protease Inhibitors

The cyclohexylalanine ethyl ester scaffold has been validated as a key intermediate in the synthesis of DPP‑4 inhibitors with single‑digit nanomolar potency (IC₅₀ = 4.8 nM for the optimized 4‑arylcyclohexylalanine analog) [2]. The ethyl ester serves as the carboxyl‑protected building block that, after coupling and deprotection, yields the free acid pharmacophore essential for salt‑bridge interactions with the catalytic serine of the target protease [2].

Building Block for CNS‑Penetrant Peptide Therapeutics

The elevated LogP of the cyclohexyl ethyl ester (1.85 vs. ~1.1–1.5 for the phenyl ethyl ester) supports its use in CNS‑targeted peptide conjugate synthesis. The saturated cyclohexyl ring avoids the P‑glycoprotein recognition associated with planar aromatic side‑chains, potentially improving brain‑to‑plasma ratio in lead optimization [2].

Quote Request

Request a Quote for Ethyl 2-amino-3-cyclohexylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.